molecular formula C11H14F3NO B13347413 1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol

1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol

Cat. No.: B13347413
M. Wt: 233.23 g/mol
InChI Key: RIEHHDMDBPNDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol is an organic compound that features a trifluoromethyl group, a benzylamine moiety, and a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with 2-methylbenzylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Scientific Research Applications

1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with biological targets, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-((2-methylbenzyl)amino)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the benzylamine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

1,1,1-trifluoro-3-[(2-methylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C11H14F3NO/c1-8-4-2-3-5-9(8)6-15-7-10(16)11(12,13)14/h2-5,10,15-16H,6-7H2,1H3

InChI Key

RIEHHDMDBPNDOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCC(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.